Cas no 105799-73-3 (6-Fluoro-2,2-dimethyl-4-chromanone)

6-Fluoro-2,2-dimethyl-4-chromanone Chemical and Physical Properties
Names and Identifiers
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- 6-fluoro-2,2-dimethylchroman-4-one
- 6-fluoro-2,2-dimethyl-3H-chromen-4-one
- 6-FLUORO-2,2-DIMETHYL-4-CHROMANONE
- 4H-1-Benzopyran-4-one, 6-fluoro-2,3-dihydro-2,2-dimethyl-
- 6-fluoro-2,2-dimethyl-chroman-4-one
- 6-fluoro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-one
- ACMC-20m8zx
- CTK0G4643
- SureCN2317692
- AS-37630
- 6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
- CS-0200005
- 6-Fluoro-2,3-dihydro-2,2-dimethylchromen-4-one
- SCHEMBL2317692
- MPJMDEXLUJRBBJ-UHFFFAOYSA-N
- AKOS006344320
- DTXSID10453826
- SY209868
- 2,2-Dimethyl-6-fluoro-2H-1-benzopyran-4(3H)-one
- MFCD12068432
- 105799-73-3
- EN300-255608
- DB-140651
- 6-Fluoro-2,2-dimethyl-4-chromanone
-
- MDL: MFCD12068432
- Inchi: 1S/C11H11FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3
- InChI Key: MPJMDEXLUJRBBJ-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(CC(C)(C)O2)=O
Computed Properties
- Exact Mass: 194.07430775g/mol
- Monoisotopic Mass: 194.07430775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- XLogP3: 2.1
Experimental Properties
- PSA: 26.30000
- LogP: 2.56950
6-Fluoro-2,2-dimethyl-4-chromanone Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P301+P312+P330
- Storage Condition:2-8 °C
6-Fluoro-2,2-dimethyl-4-chromanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D777813-1g |
6-Fluoro-2,2-dimethylchroman-4-one |
105799-73-3 | 95% | 1g |
$605 | 2024-07-20 | |
Fluorochem | 050182-1g |
6-Fluoro-2,2-dimethyl-4-chromanone |
105799-73-3 | 97% | 1g |
£762.00 | 2022-03-01 | |
Enamine | EN300-255608-0.1g |
6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one |
105799-73-3 | 95% | 0.1g |
$85.0 | 2024-06-19 | |
Enamine | EN300-255608-0.05g |
6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one |
105799-73-3 | 95% | 0.05g |
$58.0 | 2024-06-19 | |
AstaTech | 60207-1/G |
6-FLUORO-2,2-DIMETHYL-4-CHROMANONE |
105799-73-3 | 97% | 1g |
$677 | 2023-09-16 | |
Enamine | EN300-255608-10g |
6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one |
105799-73-3 | 95% | 10g |
$1057.0 | 2023-09-14 | |
Aaron | AR007FM7-250mg |
4H-1-Benzopyran-4-one, 6-fluoro-2,3-dihydro-2,2-dimethyl- |
105799-73-3 | 95% | 250mg |
$193.00 | 2025-01-23 | |
Aaron | AR007FM7-1g |
4H-1-Benzopyran-4-one, 6-fluoro-2,3-dihydro-2,2-dimethyl- |
105799-73-3 | 95% | 1g |
$364.00 | 2025-01-23 | |
Aaron | AR007FM7-10g |
4H-1-Benzopyran-4-one, 6-fluoro-2,3-dihydro-2,2-dimethyl- |
105799-73-3 | 95% | 10g |
$1479.00 | 2023-12-16 | |
Enamine | EN300-255608-1g |
6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one |
105799-73-3 | 95% | 1g |
$246.0 | 2023-09-14 |
6-Fluoro-2,2-dimethyl-4-chromanone Related Literature
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
Additional information on 6-Fluoro-2,2-dimethyl-4-chromanone
Introduction to 6-Fluoro-2,2-dimethyl-4-chromanone (CAS No. 105799-73-3)
6-Fluoro-2,2-dimethyl-4-chromanone (CAS No. 105799-73-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromanones, which are known for their diverse biological activities and potential therapeutic applications. The introduction of a fluorine atom at the 6-position and the presence of two methyl groups at the 2-position contribute to its unique chemical and biological properties.
The chemical structure of 6-Fluoro-2,2-dimethyl-4-chromanone is characterized by a chromanone core, which consists of a benzopyran ring system with a ketone group at the 4-position. The fluorine substitution at the 6-position imparts additional stability and alters the electronic properties of the molecule, potentially enhancing its pharmacological activity. The two methyl groups at the 2-position further modify the conformational flexibility and lipophilicity of the compound, making it an attractive candidate for drug development.
Recent studies have explored the potential applications of 6-Fluoro-2,2-dimethyl-4-chromanone in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 6-Fluoro-2,2-dimethyl-4-chromanone could be a valuable lead compound for developing new anti-inflammatory drugs with improved efficacy and reduced side effects.
Beyond its anti-inflammatory potential, 6-Fluoro-2,2-dimethyl-4-chromanone has also shown promise in neurodegenerative diseases. Research has indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by modulating oxidative stress and reducing neuroinflammation. Preclinical studies in animal models of Alzheimer's disease have shown that treatment with 6-Fluoro-2,2-dimethyl-4-chromanone can improve cognitive function and reduce amyloid-beta plaque formation. These findings highlight its potential as a therapeutic agent for neurodegenerative disorders.
In addition to its biological activities, the synthesis of 6-Fluoro-2,2-dimethyl-4-chromanone has been optimized to improve yield and scalability. Various synthetic routes have been developed, including those involving palladium-catalyzed reactions and microwave-assisted synthesis. These methods not only enhance the efficiency of the synthesis but also reduce environmental impact by minimizing waste generation and energy consumption.
The safety profile of 6-Fluoro-2,2-dimethyl-4-chromanone is another critical aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity in both in vitro and in vivo models. However, as with any new chemical entity, further preclinical and clinical studies are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 6-Fluoro-2,2-dimethyl-4-chromanone (CAS No. 105799-73-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, contributing to advancements in drug discovery and development.
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